Reduced Lipophilicity and Polar Surface Area vs. 4-Fluoroindole-7-amine
The target compound exhibits computed XLogP3 of 1.4 and TPSA of 38.1 Ų [1]. In direct comparison, its fully aromatic analog 4-fluoro-1H-indol-7-amine shows XLogP3 of 1.5 and TPSA of 41.8 Ų [2]. The reduction in lipophilicity (ΔXLogP = -0.1) and polar surface area (ΔTPSA = -3.7 Ų) arises from saturation of the 2,3-bond, favorably shifting the molecule toward CNS drug-like space.
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | XLogP3 = 1.4; TPSA = 38.1 Ų; H-bond acceptors = 3 |
| Comparator Or Baseline | 4-Fluoro-1H-indol-7-amine: XLogP3 = 1.5; TPSA = 41.8 Ų; H-bond acceptors = 2 |
| Quantified Difference | ΔXLogP = -0.1; ΔTPSA = -3.7 Ų; ΔHBA = +1 |
| Conditions | PubChem computed properties (XLogP3, Cactvs TPSA) |
Why This Matters
Lower lipophilicity and an additional hydrogen-bond acceptor can improve aqueous solubility and reduce non-specific protein binding, critical for CNS lead optimization.
- [1] PubChem Compound Summary for CID 84649614, 4-Fluoroindolin-7-amine. National Center for Biotechnology Information (2024). View Source
- [2] PubChem Compound Summary for CID 45078698, 4-Fluoro-1H-indol-7-amine. National Center for Biotechnology Information (2024). View Source
